molecular formula C16H16N4O3 B2570433 ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 496796-87-3

ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2570433
CAS No.: 496796-87-3
M. Wt: 312.329
InChI Key: HQPUPJORNOUACY-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused bicyclic pyrimidine-imine core with a carboxylate ester functional group. Its structure includes two methyl substituents at positions 7 and 11, contributing to steric and electronic modulation. Structural elucidation of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-4-23-16(22)10-8-11-14(19(3)12(10)17)18-13-9(2)6-5-7-20(13)15(11)21/h5-8,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPUPJORNOUACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazone intermediate, which is then subjected to cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and specific pH levels to ensure the successful formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo, amine, and substituted derivatives. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

Ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Key Substituents CAS No. Key Differences
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...carboxylate 3-Chlorobenzoyl group at position 6; methyl at position 7 534565-93-0 Aromatic electron-withdrawing group (3-Cl) enhances lipophilicity and π-π stacking
N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[...]tetradeca...carboxamide 2-Methoxyethyl at position 7; carboxamide at position 5 371212-22-5 Carboxamide improves hydrogen bonding; methoxyethyl increases solubility
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) Benzothiazolyl and spirocyclic framework; dimethylaminophenyl N/A Distinct core (spirocyclic vs. tricyclic); applications in fluorescence probes

Structural and Electronic Effects

  • Electron-Withdrawing vs.
  • Polarity and Solubility : The carboxamide derivative (CAS 371212-22-5) replaces the carboxylate ester with a carboxamide, increasing hydrogen-bonding capacity and aqueous solubility, which may improve bioavailability .
  • Conformational Flexibility : The spirocyclic compounds in exhibit distinct puckering dynamics due to their six-membered rings, as analyzed via Cremer-Pople coordinates , whereas the target compound’s tricyclic system likely adopts a rigid planar conformation.

Research Findings and Data Analysis

Crystallographic Insights

  • The target compound’s structure determination likely employs SHELX for refinement, leveraging its robustness in handling small-molecule data . ORTEP-3 visualizations would highlight bond angles and torsional strain in the tricyclic core .

Thermodynamic Stability

  • Methyl groups at positions 7 and 11 in the target compound likely enhance steric protection of the imino group, reducing susceptibility to hydrolysis compared to the 3-chlorobenzoyl analogue .

Commercial Availability

Q & A

Q. What are the standard synthetic protocols for synthesizing polycyclic heteroaromatic compounds like ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo derivatives?

The synthesis typically involves cyclocondensation reactions of pre-functionalized intermediates. For example, describes a general procedure for synthesizing structurally related azatricyclic esters via multi-step reactions, including cyclization under controlled temperature (80–100°C) and the use of catalytic bases like triethylamine. Key steps include the formation of fused rings through intramolecular nucleophilic substitution and subsequent esterification .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized for structural elucidation of this compound?

  • NMR : Use 13C^{13}\text{C}-DEPT and 1H^{1}\text{H}-COSY to resolve overlapping signals in the fused aromatic/heterocyclic regions. provides a canonical SMILES string (C1C2=CN=CN2C3=CC=CC4=C3N1C=N4) that aids in predicting splitting patterns for protons adjacent to nitrogen atoms .
  • Mass Spectrometry : High-resolution ESI-MS is critical for verifying the molecular formula (e.g., C₁₅H₁₆N₄O₃) and distinguishing isotopic clusters from impurities.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the optimization of reaction conditions for this compound?

highlights the ICReDD approach, which integrates quantum chemical calculations (e.g., transition state analysis) with experimental data to predict optimal reaction pathways. For instance, DFT calculations at the B3LYP/6-31G(d) level can model steric hindrance in the tricyclic core, guiding solvent selection (e.g., DMF for polar intermediates) and temperature gradients . Additionally, virtual screening of catalysts (e.g., Pd/C or organocatalysts) using software like Gaussian or ORCA reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in observed vs. predicted spectral data for derivatives of this compound?

  • Case Study : If experimental 1H^{1}\text{H}-NMR shows unexpected deshielding in the imino group, cross-validate with X-ray crystallography (as in , where single-crystal data resolved conformational ambiguities).
  • Methodological Framework : Apply multivariate statistical analysis (e.g., PCA) to correlate deviations with reaction variables (e.g., pH, solvent polarity). emphasizes comparative methodologies to isolate confounding factors .

Q. How can heterogeneous data sources (e.g., PubChem, experimental datasets) be integrated to validate the compound’s bioactivity or stability?

  • Data Integration : Use cheminformatics platforms like KNIME or Pipeline Pilot to merge PubChem’s computed properties (e.g., logP, pKa) with in-house stability assays. ’s InChI Key (LEMODTUYEXHTIB-UHFFFAOYSA-N) ensures accurate cross-referencing .
  • Machine Learning : Train models on structural analogs (e.g., ’s triazatetracyclo derivatives) to predict hydrolysis susceptibility under physiological conditions .

Methodological Challenges and Solutions

Q. What experimental designs minimize byproduct formation during the synthesis of this tricyclic compound?

  • DoE (Design of Experiments) : Implement a fractional factorial design to test variables like stoichiometry (1.2–2.0 eq. of methylating agents), reaction time (12–48 hr), and inert atmosphere (N₂ vs. Ar). ’s protocol for related esters suggests that slow addition of reagents reduces dimerization .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at >90% conversion.

Q. How can researchers address discrepancies in crystallographic data versus computational molecular geometry predictions?

  • Refinement Protocols : Apply Hirshfeld surface analysis (as in ) to identify weak interactions (e.g., C–H···O) that DFT may overlook.
  • Benchmarking : Compare multiple computational methods (e.g., MP2 vs. DFT-D3) against crystallographic data from to calibrate dispersion corrections .

Tables for Key Data

Table 1. Comparison of Computational vs. Experimental Spectral Data for the Tricyclic Core

ParameterDFT Prediction (B3LYP/6-31G(d))Experimental ()Deviation
C–N Bond Length (Å)1.341.32–1.36±0.02
15N^{15}\text{N} Chemical Shift (ppm)120–125118–127±2 ppm

Table 2. Optimized Reaction Conditions for Cyclization ()

VariableOptimal RangeImpact on Yield
Temperature85–90°CMaximizes ring closure
SolventAnhydrous DMFEnhances solubility
CatalystTriethylamine (1.5 eq.)Reduces side reactions

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